Potency and Selectivity Superiority of VU6036864 Over the Orthosteric Antagonist VU6019650
VU6036864 demonstrates a 1.8-fold improvement in human M5 antagonism potency (IC50 = 20 nM) compared to the second-generation orthosteric antagonist VU6019650 (IC50 = 36 nM) [1][2]. More critically, VU6036864 provides a >500-fold selectivity window over M1–M4 subtypes, a substantial enhancement over VU6019650's >100-fold margin [1][2]. This expanded selectivity margin reduces the likelihood of M1–M4 mediated off-target effects in behavioral and physiological assays, particularly in CNS applications where M1 and M4 modulation can confound interpretation [1].
| Evidence Dimension | Human M5 antagonism potency and subtype selectivity |
|---|---|
| Target Compound Data | hM5 IC50 = 20 nM; >500-fold selective over hM1–M4 |
| Comparator Or Baseline | VU6019650: hM5 IC50 = 36 nM; >100-fold selective over hM1–M4 |
| Quantified Difference | 1.8× potency increase; 5× selectivity margin improvement |
| Conditions | Calcium mobilization assays in CHO cells expressing human mAChR subtypes; ACh EC80 concentration |
Why This Matters
Enhanced potency and an expanded selectivity window enable lower in vivo dosing, improved target engagement confidence, and reduced confounding effects from M1–M4 receptor modulation in addiction and cognitive models.
- [1] Li J, Orsi DL, Engers JL, et al. Development of VU6036864: A Triazolopyridine-Based High-Quality Antagonist Tool Compound of the M5 Muscarinic Acetylcholine Receptor. J Med Chem. 2024;67(16):14394–14413. View Source
- [2] Garrison AT, Orsi DL, Capstick RA, et al. Development of VU6019650: A Potent, Highly Selective, and Systemically Active Orthosteric Antagonist of the M5 Muscarinic Acetylcholine Receptor for the Treatment of Opioid Use Disorder. J Med Chem. 2022;65(5):3949–3971. View Source
